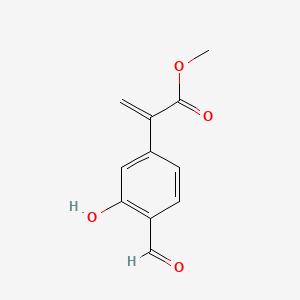
Methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate is an organic compound with the molecular formula C11H10O4 It is a derivative of cinnamic acid, featuring a formyl group and a hydroxy group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate typically involves the esterification of 4-formyl-3-hydroxycinnamic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: 4-formyl-3-hydroxycinnamic acid.
Reduction: Methyl 2-(4-hydroxymethyl-3-hydroxyphenyl)prop-2-enoate.
Substitution: Various esters or ethers depending on the substituent introduced.
科学的研究の応用
Methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets. The formyl and hydroxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
- Methyl 3-(4-hydroxyphenyl)prop-2-enoate
- Methyl 3-(4-methoxyphenyl)prop-2-enoate
- Methyl 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
Comparison: Methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate is unique due to the presence of both formyl and hydroxy groups on the phenyl ring. This dual functionality allows for a wider range of chemical reactions and potential applications compared to its analogs, which may only possess one functional group. The formyl group, in particular, provides additional reactivity, enabling the synthesis of various derivatives and enhancing its utility in organic synthesis and medicinal chemistry.
特性
分子式 |
C11H10O4 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC名 |
methyl 2-(4-formyl-3-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10O4/c1-7(11(14)15-2)8-3-4-9(6-12)10(13)5-8/h3-6,13H,1H2,2H3 |
InChIキー |
JAMOSQLBMUGXLN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=C)C1=CC(=C(C=C1)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



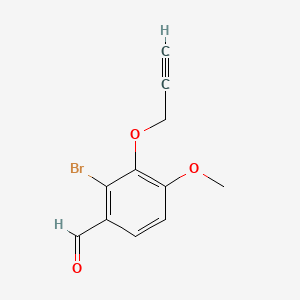
![tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13464410.png)
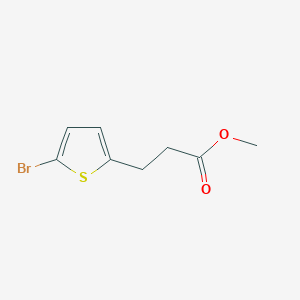

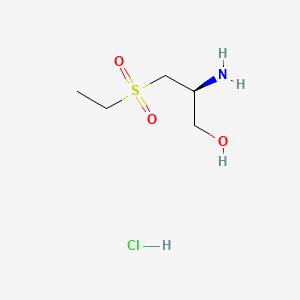
![2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid](/img/structure/B13464442.png)
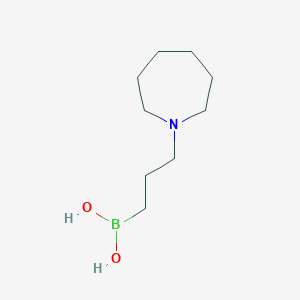
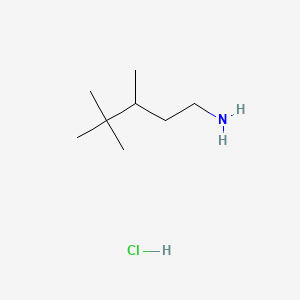
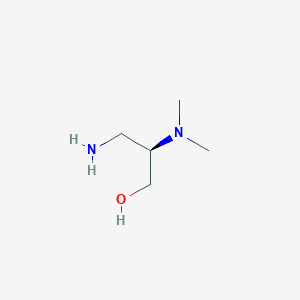
![Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-](/img/structure/B13464465.png)
![6-Amino-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13464466.png)
amine](/img/structure/B13464467.png)
![4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B13464476.png)
